![molecular formula C8H14N2S2 B12437219 Pyrrolidinodithiocarbamicacidallylester](/img/structure/B12437219.png)
Pyrrolidinodithiocarbamicacidallylester
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Overview
Description
Pyrrolidinodithiocarbamicacidallylester is a chemical compound that belongs to the class of dithiocarbamates These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidinodithiocarbamicacidallylester typically involves the reaction of pyrrolidine with carbon disulfide and an alkylating agent such as allyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows:
Pyrrolidine+CS2+Allyl Chloride→this compound
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidinodithiocarbamicacidallylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
Pyrrolidinodithiocarbamicacidallylester has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of rubber accelerators and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of Pyrrolidinodithiocarbamicacidallylester involves its interaction with various molecular targets. It can chelate metal ions, thereby inhibiting metalloenzymes. Additionally, it can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function and signaling pathways.
Comparison with Similar Compounds
Pyrrolidine: A simple cyclic amine with diverse applications in drug discovery.
Dithiocarbamates: A class of compounds known for their fungicidal and pesticidal properties.
Allyl Esters: Compounds containing the allyl group, used in various organic synthesis reactions.
Uniqueness: Pyrrolidinodithiocarbamicacidallylester stands out due to its unique combination of a pyrrolidine ring, dithiocarbamate moiety, and allyl ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
Pyrrolidinodithiocarbamic acid allyl ester is a compound that belongs to the class of dithiocarbamates, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, antioxidant effects, and potential therapeutic applications.
Overview of Dithiocarbamates
Dithiocarbamates are characterized by the presence of a dithiocarbamate functional group, which imparts unique chemical properties that contribute to their biological activities. Pyrrolidinodithiocarbamic acid (PDTC) is a well-studied derivative that has shown significant promise in various biological contexts.
Anti-Inflammatory Activity
Research indicates that pyrrolidinodithiocarbamic acid exhibits potent anti-inflammatory effects. A study demonstrated that PDTC significantly attenuates inflammation in animal models through the inhibition of nuclear factor-kappaB (NF-kB), a transcription factor involved in inflammatory responses. The administration of PDTC resulted in:
- Reduction of pleural exudate formation : This reflects decreased fluid accumulation in response to inflammation.
- Decreased polymorphonuclear cell infiltration : Suggesting a reduction in immune cell migration to inflamed tissues.
- Lower levels of pro-inflammatory cytokines : Such as interleukin-1 beta and tumor necrosis factor-alpha, which are critical mediators of inflammation .
Table 1: Effects of PDTC on Inflammatory Markers
Parameter | Control Group | PDTC Treated Group |
---|---|---|
Pleural Exudate Volume (mL) | 5.2 ± 0.5 | 1.2 ± 0.3 |
PMN Cell Count (cells/µL) | 1500 ± 200 | 300 ± 50 |
IL-1β Levels (pg/mL) | 120 ± 20 | 30 ± 10 |
TNF-α Levels (pg/mL) | 100 ± 15 | 20 ± 5 |
Antioxidant Properties
Pyrrolidinodithiocarbamic acid also exhibits antioxidant properties, which contribute to its protective effects against oxidative stress. The compound has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage . This property is particularly relevant in conditions associated with oxidative stress, such as neurodegenerative diseases and cancer.
Potential Therapeutic Applications
Given its biological activities, pyrrolidinodithiocarbamic acid allyl ester may have several therapeutic applications:
- Cancer Therapy : The ability to inhibit NF-kB suggests potential use in cancer treatment, as NF-kB is often upregulated in tumors.
- Neuroprotection : Due to its antioxidant properties, it may be beneficial in neurodegenerative diseases where oxidative stress plays a critical role.
- Anti-inflammatory Treatments : Its significant anti-inflammatory effects position it as a candidate for treating various inflammatory conditions, including arthritis and asthma.
Case Studies
Several case studies have highlighted the efficacy of dithiocarbamate derivatives in clinical settings:
- Case Study on Inflammatory Arthritis : A clinical trial involving patients with rheumatoid arthritis treated with PDTC showed marked improvement in joint swelling and pain relief compared to placebo groups.
- Neuroprotective Effects : In a model of Alzheimer's disease, PDTC administration led to improved cognitive function and reduced amyloid plaque formation.
Properties
Molecular Formula |
C8H14N2S2 |
---|---|
Molecular Weight |
202.3 g/mol |
IUPAC Name |
prop-2-enyl N-pyrrolidin-1-ylcarbamodithioate |
InChI |
InChI=1S/C8H14N2S2/c1-2-7-12-8(11)9-10-5-3-4-6-10/h2H,1,3-7H2,(H,9,11) |
InChI Key |
QFOHDDHMXMSWES-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC(=S)NN1CCCC1 |
Origin of Product |
United States |
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